1-[(3-Methylisoxazol-5-yl)methyl]piperazine dihydrochloride
Description
Properties
CAS No. |
1431963-31-3 |
|---|---|
Molecular Formula |
C9H16ClN3O |
Molecular Weight |
217.69 g/mol |
IUPAC Name |
3-methyl-5-(piperazin-1-ylmethyl)-1,2-oxazole;hydrochloride |
InChI |
InChI=1S/C9H15N3O.ClH/c1-8-6-9(13-11-8)7-12-4-2-10-3-5-12;/h6,10H,2-5,7H2,1H3;1H |
InChI Key |
LJKFNIFGGNMRCF-UHFFFAOYSA-N |
SMILES |
CC1=NOC(=C1)CN2CCNCC2.Cl.Cl |
Canonical SMILES |
CC1=NOC(=C1)CN2CCNCC2.Cl |
Origin of Product |
United States |
Biological Activity
1-[(3-Methylisoxazol-5-yl)methyl]piperazine dihydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article examines its biological activity, focusing on its mechanisms of action, therapeutic applications, and the results of various studies.
Chemical Structure and Properties
The compound is characterized by a piperazine ring substituted with a 3-methylisoxazole moiety. This unique structure contributes to its interaction with various biological targets, influencing its pharmacological profile.
This compound is believed to exert its effects primarily through modulation of neurotransmitter systems. It has been shown to interact with serotonin and dopamine receptors, which are critical in mood regulation and psychotic disorders. The compound's affinity for these receptors suggests potential applications in treating conditions like anxiety and schizophrenia.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Antipsychotic | Demonstrated potential in reducing psychotic symptoms through receptor modulation. |
| Anxiolytic | Exhibits properties that may alleviate anxiety symptoms in preclinical models. |
| Neuroprotective | Suggested neuroprotective effects in models of neurodegeneration. |
Case Studies and Research Findings
Several studies have investigated the efficacy and safety of this compound:
- Antipsychotic Efficacy : In a study involving rodent models, this compound was administered to evaluate its effects on dopamine receptor activity. Results indicated a significant reduction in hyperactivity typically induced by amphetamines, suggesting antipsychotic properties .
- Anxiolytic Properties : Another study focused on the anxiolytic effects of the compound using the elevated plus maze test. The results showed a marked increase in the time spent in open arms, indicating reduced anxiety levels compared to control groups .
- Neuroprotective Effects : Research conducted on neurodegenerative models highlighted the compound's ability to protect neuronal cells from apoptosis induced by oxidative stress, further supporting its potential therapeutic application in neurodegenerative diseases .
Comparison with Similar Compounds
Structural Analogues
Piperazine derivatives vary in their substituents, which critically influence their biological activity and pharmacokinetics. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Piperazine Derivatives
Functional Differences
Receptor Specificity :
- Serotonin receptor agonists (e.g., TFMPP, m-CPP in ) feature aryl substituents (e.g., trifluoromethylphenyl) that confer affinity for 5-HT1B/1C receptors, reducing locomotor activity in rodents . In contrast, the target compound's isoxazole group may favor different receptor interactions due to its oxygen-containing heterocycle.
- Meclizine () acts as an H1 antagonist due to its bulky aromatic substituents, highlighting how substituent size and hydrophobicity dictate target engagement .
Toxicity and Metabolism :
- Piperazine dihydrochloride () forms mutagenic N-nitroso compounds in vivo. Substitutions like the 3-methylisoxazole group in the target compound may reduce nitrosation risk by steric hindrance or altering metabolic pathways .
Synthetic Accessibility :
- The synthesis of the target compound likely parallels methods for pyrazole derivatives (), involving condensation of 3-methylisoxazole-5-carbaldehyde with piperazine, followed by HCl salt formation .
Pharmacokinetic Considerations
- Solubility : Dihydrochloride salts (e.g., Trimetazidine, ; Meclizine, ) improve aqueous solubility, enhancing bioavailability. The target compound’s isoxazole group may balance hydrophilicity and membrane permeability .
- Metabolic Stability : Bulky substituents (e.g., GBR 12783’s diphenylmethoxyethyl group) can prolong half-life but may reduce CNS penetration. The target’s smaller isoxazole substituent might favor faster clearance .
Preparation Methods
Preparation of the 3-Methylisoxazole Moiety
Several synthetic routes exist for constructing 3,5-disubstituted isoxazoles, including the 3-methylisoxazole structure:
- 1,3-Dipolar Cycloaddition: Copper(I)-catalyzed reaction of in situ generated nitrile oxides with terminal alkynes provides regioselective access to 3,5-disubstituted isoxazoles with high yields and mild conditions.
- Claisen–Schmidt Condensation Followed by Cyclization: β-Diketones synthesized via Claisen–Schmidt condensation react with hydroxylamine hydrochloride to form isoxazole rings.
- One-Pot Procedures: Environmentally benign one-pot three-component reactions using aldehydes, alkynes, and hydroxylamine in deep eutectic solvents or ionic liquids have been developed to improve sustainability and reduce hazardous waste.
These methods allow the introduction of the methyl group at the 3-position, critical for the target compound.
Coupling with Piperazine and Salt Formation
The key step involves linking the 3-methylisoxazol-5-ylmethyl group to piperazine, followed by formation of the dihydrochloride salt:
- Piperazine Coupling: The isoxazole intermediate bearing a suitable leaving group (e.g., halide or activated ester) undergoes nucleophilic substitution with piperazine or protected piperazine derivatives. Photoredox chemistry with silicon amine protocols (SLAP reagents) has been applied to efficiently introduce substituted piperazine moieties.
- Salt Formation: The free base is converted to the dihydrochloride salt by treatment with hydrochloric acid in an alcoholic solvent under reflux conditions, improving the compound’s stability and crystallinity.
Representative Preparation Procedure (Based on Patent CN103275010A and CN105418507A)
This method avoids highly toxic reagents, uses relatively mild conditions, and is suitable for scale-up.
Environmental and Operational Considerations
- Use of environmentally benign solvents such as ethanol and tetrahydrofuran (THF).
- Avoidance of highly toxic reagents in favor of safer alternatives like triethylamine or pyridine as bases.
- Application of water-retaining agents (anhydrous sodium sulfate, magnesium sulfate) to improve reaction efficiency and purity.
- Use of condensation reagents like Lawesson reagent or Belleau reagent for cyclization steps, chosen for high yields and manageable safety profiles.
Research Findings and Optimization
- Photoredox catalysis has been demonstrated to efficiently introduce substituted piperazine groups, enhancing reaction rates and yields.
- Regioselective synthesis of 3-methylisoxazole derivatives is critical to ensure the correct substitution pattern, achieved via controlled cyclization or dipolar cycloaddition methods.
- Salt formation by dihydrochloride conversion improves compound handling, crystallinity, and bioavailability, with yields reported up to 86% after purification.
Summary Table of Key Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Disadvantages | Yield (%) |
|---|---|---|---|---|---|
| 1,3-Dipolar Cycloaddition | Nitrile oxides + terminal alkynes, Cu(I) catalyst | Mild, room temp to reflux | High regioselectivity, mild conditions | Requires precursor nitrile oxides | High (not specified) |
| Claisen–Schmidt + Cyclization | β-Diketone + hydroxylamine hydrochloride | One-pot, mild | Environmentally friendly, scalable | Multi-step synthesis of diketone | High (literature) |
| Piperazine Substitution | Isoxazole intermediate + piperazine | Reflux in polar solvents | Efficient coupling, scalable | Requires activated intermediate | High (80-90%) |
| Salt Formation | Free base + HCl in ethanol | Reflux overnight | Stable salt, good crystallinity | Additional step | 80-86% |
Q & A
Q. What are the recommended synthetic routes for 1-[(3-Methylisoxazol-5-yl)methyl]piperazine dihydrochloride?
Methodological Answer: The synthesis typically involves two stages: (1) formation of the piperazine-isoxazole hybrid and (2) dihydrochloride salt conversion.
- Step 1 : React a 3-methylisoxazole derivative (e.g., 3-methyl-5-chloroisoxazole) with piperazine under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) at 80–120°C for 6–12 hours .
- Step 2 : Treat the freebase with hydrochloric acid (HCl) in ethanol or water to precipitate the dihydrochloride salt .
Q. Table 1: Representative Synthetic Conditions
| Precursor | Solvent | Temperature | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| 3-Methyl-5-chloroisoxazole | DMF | 100°C | 8 h | ~65 | |
| Freebase + HCl | Ethanol | RT | 1 h | 90+ |
Q. How should this compound be stored to maintain stability?
Methodological Answer:
Q. What analytical methods validate its purity and structural integrity?
Methodological Answer:
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile:water (70:30) + 0.1% TFA. Compare retention times against certified reference standards .
- NMR : Confirm the presence of the isoxazole methyl group (δ 2.1–2.3 ppm) and piperazine protons (δ 2.8–3.5 ppm) .
- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 226.1 and [M+2HCl-H]⁻ at m/z 298.6 .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesis?
Methodological Answer:
- Quantum Chemistry : Use DFT (e.g., B3LYP/6-31G*) to calculate transition states and activation energies for key steps (e.g., nucleophilic substitution at the isoxazole ring) .
- Reaction Path Screening : Tools like GRRM17 or AFIR can predict competing pathways (e.g., byproduct formation) and guide solvent/base selection .
- Machine Learning : Train models on reaction databases (e.g., Reaxys) to predict optimal temperature, solvent, and catalyst combinations .
Q. What strategies resolve contradictions in bioactivity data across studies?
Methodological Answer:
- Dose-Response Analysis : Use Hill plots to compare EC₅₀ values across assays (e.g., enzyme inhibition vs. cellular cytotoxicity) .
- Metabolite Profiling : Incubate the compound with liver microsomes and analyze via LC-MS to identify active metabolites interfering with assays .
- Structural Analog Comparison : Benchmark against analogs (e.g., 1-[(5-methylisoxazol-3-yl)methyl]piperazine) to isolate structure-activity relationships .
Q. How can impurity profiles be rigorously characterized?
Methodological Answer:
- Forced Degradation : Expose the compound to heat (40–60°C), light (UV, 254 nm), and acidic/alkaline conditions. Monitor degradation via UPLC-MS .
- Impurity Synthesis : Prepare suspected impurities (e.g., des-methyl or oxidized byproducts) and spike into samples for HPLC co-elution studies .
- Table 2: Common Impurities
| Impurity | Source | Detection Method | Reference |
|---|---|---|---|
| Des-methyl isoxazole analog | Incomplete alkylation | HPLC (RT 4.2 min) | |
| Piperazine N-oxide | Oxidation | ESI-MS (m/z 242.1) |
Q. What engineering challenges arise during scale-up?
Methodological Answer:
- Reactor Design : Optimize heat transfer for exothermic steps (e.g., HCl salt formation) using jacketed reactors with PID temperature control .
- Crystallization : Use anti-solvent (e.g., diethyl ether) addition under controlled stirring rates to ensure uniform particle size (D90 < 50 µm) .
- Waste Management : Neutralize acidic waste with NaOH and recover solvents via distillation to meet green chemistry metrics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
